molecular formula C5H3Cl2NO B100844 2,6-Dichloro-4-hydroxypyridine CAS No. 17228-74-9

2,6-Dichloro-4-hydroxypyridine

Cat. No. B100844
CAS RN: 17228-74-9
M. Wt: 163.99 g/mol
InChI Key: OSNKDCCXTYRUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-hydroxypyridine is a chemical compound that is part of the hydroxypyridine family. It is characterized by the presence of chlorine and hydroxyl groups attached to a pyridine ring. This compound and its derivatives are of interest due to their potential applications in various fields, including material science and pharmaceuticals. The studies on this compound focus on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of compounds related to 2,6-Dichloro-4-hydroxypyridine often involves hydrothermal conditions and the self-assembly of ligands with metal salts. For instance, the self-assembly of 4-hydroxypyridine-2,6-dicarboxylic acid with Zn(II) salts under hydrothermal conditions leads to the formation of novel coordination polymers with different dimensionalities and coordination modes . Another study describes the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine through a series of reactions including substitution, nitration, ammoniation, and oxidation, achieving an overall yield of 60.6% .

Molecular Structure Analysis

The molecular structure of compounds related to 2,6-Dichloro-4-hydroxypyridine can vary significantly depending on the substituents and the conditions of the synthesis. For example, the coordination polymers synthesized from 4-hydroxypyridine-2,6-dicarboxylic acid can range from 1D zigzag chains to 3D microporous structures, with the stereochemical and supramolecular effects of hydroxyl groups resulting in dramatic structural changes . The crystal and molecular structures of dimethyl bipyridyl complexes with chloranilic acid have been determined, showing hydrogen-bonded chains and different phase transitions .

Chemical Reactions Analysis

The chemical reactivity of 2,6-Dichloro-4-hydroxypyridine derivatives can lead to various transformations. For instance, 2-chloro-3-(β-chloroethyl)-4,6-dihydroxypyridine can undergo dehalogenation in an acid medium to yield different pyridine derivatives . The presence of hydroxyl groups can also lead to the formation of hydrogen bonds, as seen in the ionic adduct of 2,6-dichloro-4-nitrophenol with 4-formylpyridine, which forms relatively long N-H...O- hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Dichloro-4-hydroxypyridine and its derivatives are influenced by their molecular structures and the presence of functional groups. Spectroscopic studies of 2,6-dihydroxypyridine and its derivatives reveal information about tautomerism in solution and strong hydrogen bonding in the solid state . The reactivity of 5-chloro-2,4-dihydroxypyridine towards halogens and acids has been examined, providing insights into its chemical behavior . Additionally, the crystallographic symmetry, molecular structures, and packing patterns of terpyridine derivatives show the importance of C-H...X hydrogen bonding interactions in forming supramolecular networks .

Scientific Research Applications

Tautomeric Equilibria and Chlorination Effects

  • Chlorination and Tautomeric Equilibria : Studies reveal that chlorination impacts the tautomeric and conformational equilibria of 2-hydroxypyridine derivatives. Chlorination at different positions on the ring affects the stability of various tautomers. For instance, chlorination at positions 5 or 6 significantly stabilizes the OHs tautomer of 2-hydroxypyridine ((Calabrese et al., 2017)).

Proton Conduction in Coordination Complexes

  • Proton Conduction Studies : The use of 2,6-dicarboxy-4-hydroxypyridine ligands in complexes shows promising results in proton conduction studies, relevant to energy storage and transfer applications ((Lu et al., 2022)).

Catalytic Applications

  • Catalysis in Alternative Energy Applications : The 2-hydroxypyridine motif, similar to those found in hydrogenase enzymes, has been incorporated into synthetic catalysts. These catalysts show potential in chemical conversion schemes relevant to alternative energy applications ((Moore et al., 2015)).

Study of Vibrational Structures

  • Vibrational Structures in Hydroxypyridine Derivatives : Investigations into the ultraviolet spectra of protonated hydroxypyridines, including 2-hydroxypyridine derivatives, provide insights into the excited states of these compounds, contributing to our understanding of their photochemical properties ((Garcia et al., 2017)).

Magnetic and Optical Properties

  • Magnetism and Optics in Dy2 Single-Molecule Magnets : The use of 6-chloro-2-hydroxypyridine in dysprosium(III) dinuclear complexes shows significant magneto-optical Faraday effects at room temperature, suggesting potential applications in magneto-optical devices ((Liu et al., 2021)).

Catabolism Pathways

  • Biodegradation of 2-Hydroxypyridine : Studies on Rhodococcus rhodochrous strain PY11 show a unique catabolic pathway for 2-hydroxypyridine degradation, suggesting potential biotechnological applications in the treatment of pyridine-containing wastes ((Vaitekūnas et al., 2015)).

Structural and Antiproliferative Studies

  • Structural and Antiproliferative Studies : Investigations into the crystal structures and cytotoxicity of coordination complexes using 4-hydroxypyridine-2,6-dicarboxylic acid demonstrate potential in cancer research and drug development ((Aliabadi et al., 2021)).

Safety And Hazards

2,6-Dichloro-4-hydroxypyridine should be handled with care. Avoid dust formation, breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Relevant Papers Several papers have been published on 2,6-Dichloro-4-hydroxypyridine. For instance, one paper reported the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another paper described a convenient scalable synthesis of 2,6-dichloro-4-iodopyridine .

properties

IUPAC Name

2,6-dichloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNKDCCXTYRUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938119
Record name 2,6-Dichloropyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-hydroxypyridine

CAS RN

17228-74-9
Record name 2,6-Dichloro-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17228-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloropyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloropyridin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-4-hydroxypyridine
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-4-hydroxypyridine
Reactant of Route 3
2,6-Dichloro-4-hydroxypyridine
Reactant of Route 4
2,6-Dichloro-4-hydroxypyridine
Reactant of Route 5
2,6-Dichloro-4-hydroxypyridine
Reactant of Route 6
2,6-Dichloro-4-hydroxypyridine

Citations

For This Compound
5
Citations
B Manteau, P Genix, L Brelot, JP Vors, S Pazenok… - 2010 - Wiley Online Library
The previously unknown 2‐, 3‐, and 4‐(trifluoromethoxy)pyridines have now become readily accessible by means of an efficient and straightforward large‐scale synthesis. Their …
CJ Coles - 1970 - wrap.warwick.ac.uk
The chemical similarities and contrasting biochemical properties of piericidin A and ubiquinone are presented and discussed. The former, a penta-substituted pyridine and a metabolite …
Number of citations: 2 wrap.warwick.ac.uk
S Kundu, A Chanda, L Espinosa-Marvan… - Catalysis Science & …, 2012 - pubs.rsc.org
The organophosphorus (OP) insecticide, chlorpyrifos (CP, O,O-diethyl-O-3,5,6- trichloro-2-pyridyl phosphorothioate) in an emulsifiable concentrate formulation (CP-EC) is totally …
Number of citations: 26 pubs.rsc.org
AJ Boulton, IJ Fletcher, AR Katritzky - Journal of the Chemical Society …, 1971 - pubs.rsc.org
The title compounds are shown to exist predominantly as the structures named in aqueous solution. Their tautomeric equilibria with the relevant hydroxy, imino, and zwitterionic forms …
Number of citations: 3 pubs.rsc.org
G Adembri, A Camparini, F Ponticelli, P Tedeschi - Tetrahedron Letters, 1982 - Elsevier
3-Methylisoxazolo[4,5-c]pyridine 1 on reduction with BH 3 :THF gave, via the isolable complex 4 , the tetrahydroisoxazolopyridine 5 . The presence of two chlorine atoms at the 4 and 6 …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.